D-Sorbitol-d2-1: A Technical Guide for Researchers and Drug Development Professionals
D-Sorbitol-d2-1: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of D-Sorbitol-d2-1, a deuterated analog of D-Sorbitol. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines relevant experimental applications, and visualizes associated biochemical pathways. D-Sorbitol-d2-1 is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, offering a high degree of accuracy for pharmacokinetic and metabolic studies of D-Sorbitol and related compounds. This guide serves as a central resource for understanding and effectively utilizing D-Sorbitol-d2-1 in a laboratory setting.
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a naturally occurring polyol found in various fruits and is also synthetically produced by the reduction of glucose.[1] It is widely used in the pharmaceutical industry as a sugar substitute, stabilizing excipient, humectant, and osmotic laxative.[2][3] The study of its metabolic fate and pharmacokinetic profile is crucial for drug formulation and understanding its physiological effects.
D-Sorbitol-d2-1 is a stable isotope-labeled version of D-Sorbitol, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties to the unlabeled analyte, combined with its distinct mass, allow for precise correction of matrix effects and variations during sample preparation and analysis.
Chemical Properties and Structure
D-Sorbitol-d2-1 is characterized by the incorporation of two deuterium atoms at the C1 position. Its fundamental chemical and physical properties are summarized below, with data for its non-labeled counterpart, D-Sorbitol, provided for comparison.
Quantitative Data Summary
| Property | D-Sorbitol-d2-1 | D-Sorbitol (for comparison) |
| Synonyms | Sorbitol-d2-1; D-Glucitol-d2-1 | D-Glucitol; Sorbitol |
| CAS Number | 2714432-33-2 | 50-70-4[1] |
| Molecular Formula | C₆H₁₂D₂O₆ | C₆H₁₄O₆[1] |
| Molecular Weight | ~184.18 g/mol (Theoretical) | 182.17 g/mol [1] |
| Isotopic Purity | Not publicly available | N/A |
| Appearance | White to off-white solid | White, hygroscopic solid[4] |
| Melting Point | Data not available | 110-112 °C[4] |
| Solubility | Soluble in water | Very soluble in water (220 g/100mL at 20°C)[4] |
Chemical Structure
The chemical structure of D-Sorbitol-d2-1 is identical to that of D-Sorbitol, with the exception of the isotopic labeling at the C1 position.
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IUPAC Name: (2R,3R,4R,5S)-Hexane-1,1-d2-1,2,3,4,5,6-hexol
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SMILES: OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C([2H])([2H])O">C@@HO
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InChI Key: FBPFZTCFMRRESA-JGWLITMVSA-N (for unlabeled)
Experimental Protocols
While specific experimental protocols for D-Sorbitol-d2-1 are not widely published, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Below is a generalized protocol for the quantification of D-Sorbitol in a biological matrix using D-Sorbitol-d2-1 as an internal standard.
General Protocol: Quantification of D-Sorbitol in Plasma using LC-MS/MS
Objective: To determine the concentration of D-Sorbitol in plasma samples.
Materials:
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D-Sorbitol (analyte standard)
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D-Sorbitol-d2-1 (internal standard, IS)
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Human plasma (or other biological matrix)
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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Solid Phase Extraction (SPE) cartridges or protein precipitation plates
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LC-MS/MS system with an appropriate column (e.g., HILIC)
Procedure:
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Preparation of Standard and Internal Standard Stock Solutions:
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Prepare a 1 mg/mL stock solution of D-Sorbitol in water.
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Prepare a 1 mg/mL stock solution of D-Sorbitol-d2-1 (IS) in water.
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Preparation of Calibration Curve and Quality Control Samples:
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Serially dilute the D-Sorbitol stock solution with drug-free plasma to prepare calibration standards at concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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Sample Preparation (Protein Precipitation):
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To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 1 µg/mL in water).
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Vortex briefly.
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Add 200 µL of cold acetonitrile to precipitate proteins.
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Vortex for 2 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Isocratic or a shallow gradient appropriate for separation.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (Tandem MS):
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Ionization Mode: Electrospray Ionization (ESI), negative mode.
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Monitor the following MRM transitions (example values, should be optimized):
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D-Sorbitol: Q1/Q3 (e.g., m/z 181.1 -> 89.1)
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D-Sorbitol-d2-1 (IS): Q1/Q3 (e.g., m/z 183.1 -> 90.1)
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (Analyte Area / IS Area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Signaling Pathways and Workflows
The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that do not have insulin-sensitive glucose transport and can be implicated in diabetic complications due to the accumulation of sorbitol.[5]
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Internal Standard-Based Quantification
The use of a deuterated internal standard like D-Sorbitol-d2-1 is fundamental to achieving accurate quantification in complex biological matrices. The following diagram illustrates a typical workflow.
Caption: General workflow for LC-MS/MS quantification using a deuterated internal standard.
Conclusion
D-Sorbitol-d2-1 is an essential tool for the accurate and precise quantification of D-Sorbitol in various biological and pharmaceutical samples. Its chemical and physical properties closely mimic those of the endogenous analyte, making it an excellent internal standard for mass spectrometry-based methods. This guide provides foundational information on its properties, a generalized experimental protocol for its application, and visualizations of its role in the polyol pathway and in a typical quantitative workflow. This information is intended to support researchers and drug development professionals in the effective use of D-Sorbitol-d2-1 for their analytical needs.
